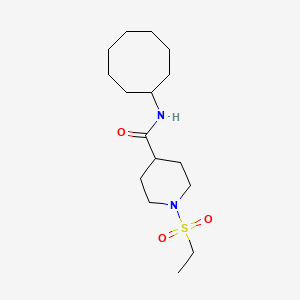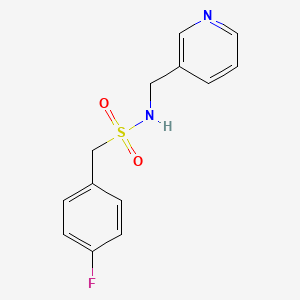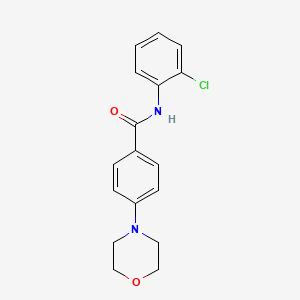
N-cyclooctyl-1-(ethylsulfonyl)-4-piperidinecarboxamide
説明
N-cyclooctyl-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as CX717, is a novel cognitive enhancer that has been shown to improve memory and learning in animal models and humans. CX717 is a positive allosteric modulator of the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
作用機序
N-cyclooctyl-1-(ethylsulfonyl)-4-piperidinecarboxamide is a positive allosteric modulator of the AMPA receptor, which means it enhances the activity of the receptor without directly activating it. The AMPA receptor is involved in synaptic plasticity, which is the ability of synapses to strengthen or weaken in response to activity. By enhancing the activity of the AMPA receptor, this compound can increase synaptic plasticity, which may underlie its cognitive enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating that it enhances the activity of the AMPA receptor. This compound has also been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters that are involved in attention and working memory.
実験室実験の利点と制限
One advantage of N-cyclooctyl-1-(ethylsulfonyl)-4-piperidinecarboxamide is that it has been shown to improve cognitive performance in both animal models and humans, which makes it a valuable tool for studying the neural mechanisms of learning and memory. However, one limitation of this compound is that its cognitive enhancing effects may vary depending on the task and the individual, which makes it important to carefully design experiments and control for individual differences.
将来の方向性
There are several future directions for research on N-cyclooctyl-1-(ethylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate the long-term effects of this compound on synaptic plasticity and cognitive performance. Another direction is to explore the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, more research is needed to understand the molecular mechanisms underlying the cognitive enhancing effects of this compound and to develop more potent and selective AMPA receptor modulators.
科学的研究の応用
N-cyclooctyl-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its cognitive enhancing effects in animal models and humans. In animal studies, this compound has been shown to improve memory and learning in various tasks, including object recognition, fear conditioning, and Morris water maze. In human studies, this compound has been shown to improve working memory, attention, and cognitive flexibility.
特性
IUPAC Name |
N-cyclooctyl-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-2-22(20,21)18-12-10-14(11-13-18)16(19)17-15-8-6-4-3-5-7-9-15/h14-15H,2-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIPKNJOFQQYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429068.png)
![1-[(4-bromobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4429077.png)
![3-cyclohexyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4429085.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4429093.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B4429100.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429111.png)

![methyl (1,7-dimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4429116.png)
![N'-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4429119.png)
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429122.png)
![6-(3-chlorophenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4429129.png)
